molecular formula C12H13Cl2NOS2 B1221439 N-[(2,6-dichlorophenyl)methoxy]-2-methyl-1,3-dithian-5-imine

N-[(2,6-dichlorophenyl)methoxy]-2-methyl-1,3-dithian-5-imine

Cat. No. B1221439
M. Wt: 322.3 g/mol
InChI Key: QSMARTFZAUEIQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2,6-dichlorophenyl)methoxy]-2-methyl-1,3-dithian-5-imine is a dichlorobenzene.

Scientific Research Applications

Catalytic Asymmetric Mannich Reactions

N-[(2,6-Dichlorophenyl)methoxy]-2-methyl-1,3-dithian-5-imine is involved in the field of asymmetric synthesis, specifically in Mannich-type reactions. Research by Trost, Jaratjaroonphong, and Reutrakul (2006) explored its use in direct asymmetric Mannich reactions with α-hydroxyketones. They developed a method using a dinuclear zinc catalyst, leading to high enantiomeric excesses and broad array reactivity with various hydroxyacetylated aromatics (Trost, Jaratjaroonphong, & Reutrakul, 2006).

Asymmetric Hydrogenation

In another study, Mršić et al. (2009) focused on asymmetric hydrogenation of N-aryl acetophenone imines, demonstrating high enantioselectivity. The presence of substituents like 2-methoxy on the aryl ring influenced the enantioselectivity, highlighting the importance of specific substituents in reaction outcomes (Mršić, Minnaard, Feringa, & de Vries, 2009).

Hydrogen Bonding in Ortho-Hydroxy Ketimines

Filarowski, Koll, and Głowiak (2003) investigated the structure and hydrogen bonding of ortho-hydroxy Ketimines. Their research provided insights into the influence of substituents like methoxy groups on hydrogen bond properties, which is relevant for understanding the behavior of compounds like N-[(2,6-dichlorophenyl)methoxy]-2-methyl-1,3-dithian-5-imine (Filarowski, Koll, & Głowiak, 2003).

Studies in Synthetic Organic Chemistry

The compound is also studied in the context of synthetic organic chemistry. For instance, Roggen and Gundersen (2008) explored the synthesis of N-methoxy-9-methyl-9H-purin-6-amines, indicating the broad applicability of N-[(2,6-dichlorophenyl)methoxy]-2-methyl-1,3-dithian-5-imine in the synthesis of complex organic compounds (Roggen & Gundersen, 2008).

properties

Product Name

N-[(2,6-dichlorophenyl)methoxy]-2-methyl-1,3-dithian-5-imine

Molecular Formula

C12H13Cl2NOS2

Molecular Weight

322.3 g/mol

IUPAC Name

N-[(2,6-dichlorophenyl)methoxy]-2-methyl-1,3-dithian-5-imine

InChI

InChI=1S/C12H13Cl2NOS2/c1-8-17-6-9(7-18-8)15-16-5-10-11(13)3-2-4-12(10)14/h2-4,8H,5-7H2,1H3

InChI Key

QSMARTFZAUEIQU-UHFFFAOYSA-N

Canonical SMILES

CC1SCC(=NOCC2=C(C=CC=C2Cl)Cl)CS1

solubility

0.7 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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